Azido-C6-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

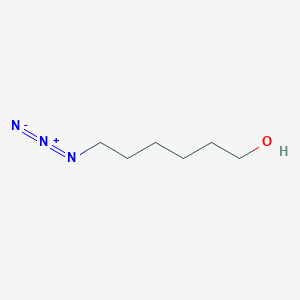

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-azidohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-9-8-5-3-1-2-4-6-10/h10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYHCPIPOSTZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453324 | |

| Record name | 6-azidohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146292-90-2 | |

| Record name | 6-azidohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 6-Azido-1-hexanol (Azido-C6-OH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of 6-azido-1-hexanol, a versatile bifunctional linker molecule. Its unique structure, featuring a terminal azide group and a primary alcohol, makes it a valuable reagent in bioconjugation, materials science, and synthetic organic chemistry, primarily through its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Core Chemical and Physical Properties

6-azido-1-hexanol, commonly referred to as Azido-C6-OH, is an organic compound that serves as a flexible linker. The hydroxyl group allows for initial derivatization, while the azide moiety is poised for highly specific "click" reactions.

Table 1: General and Physical Properties of 6-Azido-1-hexanol

| Property | Value | Reference |

| CAS Number | 146292-90-2 | [1][2] |

| Molecular Formula | C₆H₁₃N₃O | [1][2] |

| Molecular Weight | 143.19 g/mol | [1][2] |

| Appearance | Colorless to light yellow/orange clear liquid | [3] |

| Density | ~1 g/cm³ | [1] |

| Solubility | Sparingly soluble in water; soluble in many organic solvents. | [4] |

| Storage | Store at 2°C - 8°C in a tightly sealed container. | [1] |

Table 2: Computed Chemical Properties of 6-Azido-1-hexanol

| Property | Value | Reference |

| IUPAC Name | 6-azidohexan-1-ol | [2] |

| SMILES | C(CCCO)CCN=[N+]=[N-] | [1][2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 6 | [2] |

| Topological Polar Surface Area | 34.6 Ų | [2] |

| XLogP3-AA | 1.9 | [2] |

Reactivity and Applications: The Cornerstone of Click Chemistry

The primary utility of 6-azido-1-hexanol stems from the reactivity of its azide group in the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed variant (CuAAC).[5] This "click chemistry" reaction is renowned for its high efficiency, specificity (forming the 1,4-disubstituted triazole isomer), and compatibility with a wide range of functional groups, making it ideal for conjugating different molecular entities.[5][6] The resulting triazole ring is chemically stable and serves as a robust, non-hydrolyzable linker.[6]

The bifunctional nature of this compound allows for a two-step conjugation strategy. The hydroxyl group can first be used to attach the linker to a molecule of interest (e.g., via esterification or etherification). Subsequently, the azide group is available for a highly selective click reaction with an alkyne-functionalized partner.

Experimental Protocols

The following section details a representative protocol for a copper(I)-catalyzed azide-alkyne cycloaddition reaction using an azide like 6-azido-1-hexanol and a terminal alkyne.

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole via CuAAC.

Materials:

-

6-azido-1-hexanol (1.1 equivalents)

-

Terminal alkyne (e.g., Phenylacetylene) (1.0 equivalent)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 equivalents)

-

Sodium ascorbate (0.15 - 0.3 equivalents)

-

Solvent: 1:1 mixture of tert-Butanol and water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and 6-azido-1-hexanol (1.1 eq) in a 1:1 mixture of t-butanol and water to achieve a final concentration of approximately 0.1 M with respect to the alkyne.[4] Stir the solution to ensure homogeneity.

-

Catalyst Preparation: In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1M). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.[4]

-

Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed immediately by the copper(II) sulfate solution.[1][4] The reaction mixture may change color upon addition of the catalyst.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (the limiting alkyne) is consumed. Reactions are often complete within 1 to 24 hours.[1]

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[7]

-

Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.[7][8]

Safety and Handling

Organic azides like 6-azido-1-hexanol are potentially energetic compounds and should be handled with care.[4]

-

Heat and Shock Sensitivity: Avoid heating neat or in high concentrations. Azido compounds can be sensitive to shock and friction.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling this chemical.

-

Inhalation and Contact: The compound is listed as harmful if swallowed or in contact with skin and can cause serious eye irritation. Work in a well-ventilated fume hood.

-

Flammability: As an alcohol derivative, it may be flammable. Keep away from ignition sources.

This technical guide provides a foundational understanding of 6-azido-1-hexanol for its effective and safe use in research and development. Its robust performance in click chemistry reactions solidifies its role as a key tool for molecular assembly and bioconjugation.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Lynchpin of Bioconjugation: A Technical Guide to Azido-C6-OH in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has emerged as a cornerstone of modern chemical biology and drug discovery, offering a robust and bioorthogonal approach to molecular assembly. At the heart of this powerful technology lies the versatile azide functional group, and among the various azide-containing linkers, 6-azido-1-hexanol (Azido-C6-OH) has proven to be an invaluable tool. This technical guide provides an in-depth exploration of the mechanism of this compound in the two primary forms of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the quantitative aspects of these reactions, provide detailed experimental protocols, and visualize key workflows and concepts.

The Core Mechanism: this compound as a Versatile Linker

This compound is a bifunctional molecule featuring a terminal azide group (N₃) and a primary alcohol (-OH) separated by a six-carbon aliphatic chain. This structure imparts several key advantages:

-

The Azide Handle: The azide group is the reactive moiety for click chemistry. It is a high-energy, yet kinetically stable functional group that is virtually absent in biological systems, ensuring minimal off-target reactions.

-

The Hydroxyl Functionality: The terminal hydroxyl group provides a convenient point for further functionalization, allowing for the attachment of a wide array of molecules such as fluorophores, biotin, drugs, or biomolecules.

-

The C6 Spacer: The hexyl chain offers a flexible spacer that can improve the solubility of the resulting conjugate and reduce steric hindrance between the conjugated partners.

Quantitative Analysis of this compound in Click Chemistry

The efficiency of a click reaction is paramount. The following tables summarize key quantitative data, offering a comparative perspective on the reactivity of azides, including primary alkyl azides like this compound, in both CuAAC and SPAAC reactions.

Table 1: Comparative Reaction Rates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Azide Type | Alkyne Partner | Catalyst System | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Primary Alkyl (e.g., this compound) | Terminal Alkyne | CuSO₄/Sodium Ascorbate/THPTA | 10¹ - 10⁴ | [1] |

| Aryl (Electron-poor) | Terminal Alkyne | CuSO₄/Sodium Ascorbate/TBTA | ~10² - 10³ | [2] |

| Aryl (Electron-rich) | Terminal Alkyne | CuSO₄/Sodium Ascorbate/TBTA | ~10¹ - 10² | [2] |

| Sulfonyl Azide | Terminal Alkyne | CuSO₄/Sodium Ascorbate/TBTA | Generally lower than alkyl and aryl azides | [2] |

Note: Reaction rates are highly dependent on the specific alkyne, ligand, solvent, and temperature.

Table 2: Comparative Reaction Rates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Azide Type | Cyclooctyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Primary Alkyl (e.g., Benzyl Azide) | DIBO | ~0.3 - 0.7 | [3] |

| Primary Alkyl (e.g., Benzyl Azide) | ADIBO | ~0.9 | [3] |

| Primary Alkyl (e.g., Benzyl Azide) | BCN | ~0.03 - 0.1 | [3][4] |

| Tertiary Alkyl | DIBO | ~0.005 | [1] |

| Fluoroalkyl Azide | BCN | ~1.6 | [4] |

Note: Benzyl azide is a common proxy for primary alkyl azides in kinetic studies. The reactivity is highly dependent on the specific cyclooctyne used.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry. The following are representative protocols for CuAAC and SPAAC reactions involving an azido-linker like this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes the conjugation of an alkyne-modified biomolecule to an azide-functionalized payload using this compound as a precursor to the payload.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, 1 mg/mL in PBS)

-

Azide-functionalized payload (10 mM stock in DMSO)

-

Copper(II) sulfate (CuSO₄) (20 mM stock in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

-

Sodium Ascorbate (100 mM stock in water, freshly prepared)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule solution (e.g., 100 µL) with the azide-functionalized payload stock solution to achieve a 5-10 molar excess of the payload.

-

Prepare the Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. For a final copper concentration of 200 µM, you would add 1 µL of 20 mM CuSO₄ and 2 µL of 50 mM THPTA to the reaction mixture.

-

Initiate the Reaction: Add the CuSO₄/THPTA premix to the biomolecule-payload mixture.

-

Add the Reducing Agent: Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-2 mM (e.g., 1-2 µL of the 100 mM stock).

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

Quenching and Purification: Quench the reaction by adding EDTA to a final concentration of 5 mM. Purify the resulting conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted payload, catalyst, and other small molecules.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the labeling of an azide-modified biomolecule on the surface of live cells with a cyclooctyne-functionalized fluorescent dye. This compound can be used to introduce the azide moiety onto a cell-surface targeting ligand.

Materials:

-

Live cells with azide-functionalized surface proteins

-

Cyclooctyne-dye conjugate (e.g., DBCO-488, 1 mM stock in DMSO)

-

Cell culture medium

-

PBS

Procedure:

-

Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., multi-well plate).

-

Labeling: Aspirate the culture medium and wash the cells once with warm PBS.

-

Add Labeling Reagent: Add the cyclooctyne-dye conjugate to fresh, serum-free cell culture medium to a final concentration of 10-50 µM.

-

Incubation: Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

Washing: Aspirate the labeling medium and wash the cells three times with warm PBS to remove any unreacted dye.

-

Imaging: The cells are now ready for visualization by fluorescence microscopy.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of this compound in click chemistry.

References

Key features of Azido-C6-OH as an ADC linker

An In-depth Technical Guide to Azido-C6-OH as an ADC Linker

Introduction

In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the linker molecule plays a pivotal role in the overall efficacy and safety of the therapeutic. It bridges the cytotoxic payload to the monoclonal antibody, and its chemical properties dictate the stability, solubility, and release mechanism of the final conjugate. This compound is a bifunctional linker that has gained prominence as a versatile building block in the synthesis of ADCs.[1][2] Its structure incorporates a terminal azide group (–N₃) and a terminal hydroxyl group (–OH), separated by a six-carbon alkyl chain.

The azide group serves as a chemical handle for bioorthogonal "click chemistry," allowing for the highly efficient and specific attachment of a payload molecule.[2][3] The hydroxyl group provides a site for further chemical modification, enabling its eventual conjugation to an antibody or another molecular entity. This guide provides a comprehensive overview of the core features, experimental considerations, and key data associated with this compound for researchers and drug development professionals.

Core Features of this compound

Chemical Structure and Functionality

This compound, or 6-azidohexan-1-ol, is a linear aliphatic molecule. Its key features are:

-

Azide Group (–N₃): This functional group is the cornerstone of its utility in ADC development. Organic azides are stable under a wide range of reaction conditions and do not typically react with biological functional groups, making them bioorthogonal.[4] This allows for a highly specific "click" reaction to a payload modified with a complementary alkyne group.[1][2]

-

Hydroxyl Group (–OH): The primary alcohol at the other end of the molecule is a versatile functional group that can be activated or modified for various conjugation strategies. For instance, it can be oxidized to an aldehyde or carboxylic acid, or converted into a more reactive ester (like an NHS ester) to facilitate covalent bonding to amine residues (e.g., lysine) on an antibody.

-

C6 Alkyl Spacer (–(CH₂)₆–): The six-carbon chain provides spatial separation between the antibody and the payload. This spacer can be critical for mitigating steric hindrance, potentially allowing both the antibody and the cytotoxic drug to function optimally. The hydrophobic nature of the alkyl chain can also influence the physicochemical properties of the resulting ADC, such as aggregation and solubility.[5]

Role in "Click Chemistry"

This compound is a key reagent for click chemistry, a class of reactions known for being rapid, high-yielding, and biocompatible.[6] The azide group can participate in two primary forms of azide-alkyne cycloaddition:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction that joins the azide with a terminal alkyne to form a stable triazole ring.[1][2][7] It requires a copper(I) catalyst, which can sometimes be a concern when working with sensitive proteins, though ligands can be used to mitigate potential damage.[8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[2][9] The inherent ring strain of the alkyne allows the reaction to proceed efficiently at physiological temperatures without the need for a metal catalyst, making it particularly suitable for bioconjugation.[9]

Data Presentation

The following tables summarize the key properties and stability considerations for this compound and its core functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 146292-90-2 |

| Molecular Formula | C₆H₁₃N₃O |

| Molecular Weight | 143.19 g/mol |

| Appearance | Colorless to light yellow liquid |

| Purity | Typically ≥98.0%[10] |

Table 2: Stability Profile of this compound Functional Groups

| Condition | Azide Group Stability | Chloroalkane Moiety (if modified) Stability |

| pH | Generally stable in the pH range of 4-12.[8] Strong acids should be avoided to prevent formation of toxic hydrazoic acid.[4] | Susceptible to hydrolysis under alkaline conditions (pH > 8.5), which can be accelerated by increased temperature.[4][8] Non-nucleophilic buffers are recommended.[8] |

| Reducing Agents | Can be reduced to an amine by agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[8] | Generally stable. |

| Temperature | Generally stable, but prolonged exposure to high heat should be avoided.[4] | Increased temperature accelerates hydrolysis.[8] |

| Light | Prolonged exposure can lead to degradation.[4][8] | Generally stable. |

Mandatory Visualization

Caption: Chemical structure of this compound.

Caption: General experimental workflow for ADC synthesis.

Caption: Click chemistry pathways for payload conjugation.

Experimental Protocols

The following provides a generalized, representative protocol for using an azide-linker strategy to generate an ADC. Specific conditions, concentrations, and incubation times require optimization for each unique antibody and payload combination.

Protocol 1: Two-Stage Antibody Conjugation and Payload Attachment

This protocol assumes the hydroxyl group of this compound is first activated (e.g., converted to an NHS ester) to react with antibody lysine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound, activated for reaction with amines

-

Alkyne-modified cytotoxic payload

-

Anhydrous, amine-free solvent (e.g., DMSO)

-

Reaction buffers (e.g., PBS, HEPES)

-

Desalting columns or other size-exclusion chromatography systems

-

For CuAAC: Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

-

For SPAAC: DBCO- or BCN-modified payload.

Methodology:

Stage 1: Preparation of Azide-Modified Antibody

-

Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in an amine-free buffer like PBS. Ensure the buffer is free of extraneous nucleophiles (e.g., Tris).

-

Linker Preparation: Dissolve the activated this compound linker in anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM).

-

Conjugation Reaction: Add a calculated molar excess of the activated linker solution to the antibody solution while gently vortexing. The molar ratio will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.[11]

-

Purification: Remove excess, unreacted linker using a desalting column pre-equilibrated with the desired reaction buffer for the next stage (e.g., PBS).[11] Collect fractions containing the purified azide-modified antibody.

Stage 2: Payload Conjugation via Click Chemistry

-

For CuAAC:

-

Prepare a stock solution of the alkyne-payload in DMSO.

-

In a reaction vessel, combine the azide-modified antibody, the alkyne-payload (typically 2-5 molar equivalents per azide site), and the copper-chelating ligand.

-

Initiate the reaction by adding the copper(I) catalyst (e.g., freshly prepared from CuSO₄ and sodium ascorbate).

-

Incubate at room temperature for 1-4 hours, protecting the reaction from light and oxygen.

-

-

For SPAAC:

-

Prepare a stock solution of the DBCO- or BCN-modified payload in DMSO.

-

Add the payload solution to the azide-modified antibody.

-

Incubate at room temperature for 4-17 hours, or as optimized.[7]

-

Final Purification:

-

Following the click reaction, purify the resulting ADC to remove unreacted payload, linker fragments, and catalyst (if applicable).

-

Purification can be achieved using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.

-

Characterize the final ADC to determine the DAR, concentration, level of aggregation, and binding affinity.

Conclusion

This compound is a fundamental and highly adaptable linker precursor for the construction of antibody-drug conjugates. Its simple, bifunctional structure provides a reliable platform for incorporating a payload via the robust and versatile chemistry of azide-alkyne cycloadditions. The six-carbon spacer offers adequate length to separate the payload from the antibody, and the terminal hydroxyl group allows for flexible attachment strategies. By understanding the core chemical properties, stability profile, and experimental protocols associated with this linker, researchers can effectively leverage its capabilities to design and synthesize the next generation of targeted ADC therapeutics.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Azide C6 (5') Oligo Modifications from Gene Link [genelink.com]

- 8. benchchem.com [benchchem.com]

- 9. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Handling of Azido-C6-OH in Aqueous Buffers

This guide provides a comprehensive overview of 6-azido-1-hexanol (this compound), a bifunctional linker commonly used in bioconjugation and drug development. It details the compound's solubility in aqueous systems, provides guidelines for safe handling and storage, and offers detailed experimental protocols for its use in common biochemical applications.

Physicochemical Properties and Solubility

6-azido-1-hexanol is an organic compound featuring a six-carbon chain functionalized with a terminal azide (-N₃) group and a terminal hydroxyl (-OH) group.[1][2] This structure makes it a valuable linker molecule, particularly in the field of "click chemistry."[1]

Physicochemical Data Summary

The physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 146292-90-2 | [3][4] |

| Molecular Formula | C₆H₁₃N₃O | [3][4] |

| Molecular Weight | 143.19 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | |

| Density | ~1.0 g/cm³ | [3] |

| SMILES | [N-]=[N+]=NCCCCCCO | [4] |

Aqueous Solubility

For practical applications, it is recommended to empirically determine the solubility limit in the specific aqueous buffer system being used. The compound is typically soluble enough for creating stock solutions in common organic solvents like DMSO, which can then be diluted into the final aqueous reaction buffer.

Safety, Handling, and Storage

Proper handling and storage of this compound are critical due to its chemical properties. Organic azides can be energetic compounds, and the substance also presents other health and safety hazards.

Hazard Summary

| Hazard Class | Description | GHS Statements | References |

| Flammability | Flammable liquid and vapor. Vapors may form explosive mixtures with air. | H226 | [6] |

| Acute Toxicity | Harmful if swallowed or in contact with skin. | H302 + H312 | |

| Eye Irritation | Causes serious eye irritation. | H319 | |

| Aquatic Toxicity | Toxic to aquatic life. | H401 | |

| Reactivity | Azido compounds can be sensitive to heat and shock. Incompatible with strong oxidizing agents and strong acids. | - | [1][6] |

Recommended Handling Procedures

-

Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE) : Wear protective gloves, a lab coat, and safety goggles with side protection.[7]

-

Fire and Explosion Prevention : Keep away from heat, sparks, open flames, and hot surfaces.[8] Use non-sparking tools and take precautionary measures against static discharge.[6]

-

General Hygiene : Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]

Storage Recommendations

-

Temperature : Store in a cool, well-ventilated place.[6] Several suppliers recommend refrigeration at 2°C - 8°C.[3][7]

-

Container : Keep the container tightly closed to prevent evaporation and contamination.[8]

-

Incompatibilities : Store away from strong oxidizing agents and strong acids.[6]

Caption: Logical relationships between this compound hazards and controls.

Experimental Protocols

The primary application of this compound is as a linker in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.[9][10]

Protocol 1: Preparation of Stock Solutions

Accurate preparation of stock solutions is essential for reproducible results.

Methodology:

-

This compound Stock:

-

Equilibrate the vial of this compound to room temperature.

-

Prepare a high-concentration stock solution (e.g., 100 mM) in a dry, polar aprotic solvent such as Dimethyl sulfoxide (DMSO).

-

For a 100 mM stock, add 69.86 µL of this compound (assuming density of 1.0 g/mL) to 4.30 mL of DMSO.

-

Vortex thoroughly until the solution is homogeneous. Store aliquots at -20°C.

-

-

Aqueous Buffer Preparation:

-

Prepare the desired aqueous buffer (e.g., 1X Phosphate-Buffered Saline (PBS), pH 7.4) using high-purity water.

-

Filter the buffer through a 0.22 µm filter to remove particulates.

-

Degas the buffer by sonication or by bubbling with an inert gas (e.g., argon) for 15-20 minutes, which is especially important for CuAAC reactions to prevent oxidation of Cu(I).

-

Protocol 2: General Protocol for CuAAC Bioconjugation

This protocol provides a starting point for conjugating this compound to an alkyne-modified biomolecule in an aqueous buffer. Optimization may be required based on the specific substrates.[9][11][12]

Reagents:

-

Alkyne-modified biomolecule (e.g., protein, DNA) in a degassed aqueous buffer.

-

This compound stock solution (10 mM in DMSO or water).

-

Copper(II) Sulfate (CuSO₄) stock solution (20-100 mM in water).

-

Ligand stock solution: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended for aqueous reactions (100 mM in water).[9][11]

-

Reducing Agent stock solution: Sodium Ascorbate (100-300 mM in water). This solution must be prepared fresh.

Methodology:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the this compound stock solution. A 10 to 50-fold molar excess of the azide is typically used.

-

Add the THPTA ligand solution to the tube. A 2 to 5-fold molar excess of ligand relative to copper is common.

-

Add the CuSO₄ solution. The final copper concentration typically ranges from 50 µM to 1 mM.

-

Vortex the mixture gently.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate should be 5-10 times that of the copper.

-

Protect the reaction from light and incubate at room temperature for 30-60 minutes.

-

The resulting triazole-linked conjugate is now ready for downstream processing, such as purification via dialysis, size-exclusion chromatography, or precipitation.

Caption: Experimental workflow for a typical CuAAC "click" reaction.

References

- 1. CAS 146292-90-2: 1-Hexanol, 6-azido- | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. 6-Azido-hexan-1-ol | 146292-90-2 | FA30066 | Biosynth [biosynth.com]

- 4. 6-Azido-1-hexanol 95% | CAS: 146292-90-2 | AChemBlock [achemblock.com]

- 5. surface chemistry - How do I make a 6-mercapto-1-hexanol (MCH) aqueous working dilution? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. axxence.de [axxence.de]

- 9. confluore.com.cn [confluore.com.cn]

- 10. Click Chemistry [organic-chemistry.org]

- 11. broadpharm.com [broadpharm.com]

- 12. interchim.fr [interchim.fr]

In-Depth Technical Guide to the Safety and Handling of Azido-C6-OH

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling precautions for Azido-C6-OH based on available information for similar organic azides. A comprehensive, publicly available Safety Data Sheet (SDS) with detailed quantitative toxicological data for this compound (CAS No. 146292-90-2) was not found. Therefore, this material should be considered hazardous until further information becomes available, and all handling should be conducted with the utmost caution by trained personnel.

Introduction

This compound, also known as 6-azidohexan-1-ol, is a bifunctional linker molecule utilized in bioconjugation and click chemistry.[1] It contains an azide group, which can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, and a hydroxyl group that can be further functionalized.[1] The presence of the azide moiety classifies this compound as potentially hazardous, necessitating strict adherence to safety protocols. Organic azides are known for their potential to be explosive and toxic.[2][3][4] This guide synthesizes available safety information to provide a framework for the safe handling and use of this compound in a research and development setting.

Physicochemical and Hazard Information

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 146292-90-2 | ChemScene[5] |

| Molecular Formula | C₆H₁₃N₃O | ChemScene[5] |

| Molecular Weight | 143.19 g/mol | ChemScene[5] |

| Appearance | Liquid | APExBIO[1] |

| Purity | ≥95% | ChemScene[5] |

| Storage | 4°C or -20°C | ChemScene[5], APExBIO[1] |

| SMILES | OCCCCCCN=[N+]=[N-] | ChemScene[5] |

| Topological Polar Surface Area (TPSA) | 68.99 Ų | ChemScene[5] |

| LogP | 1.8494 | ChemScene[5] |

| Hydrogen Bond Acceptors | 2 | ChemScene[5] |

| Hydrogen Bond Donors | 1 | ChemScene[5] |

| Rotatable Bonds | 6 | ChemScene[5] |

Hazard Identification and Classification

Based on the general properties of organic azides, this compound should be handled as a hazardous substance. The primary hazards are related to its potential explosive nature and toxicity.

| Hazard | Description | General Precautions |

| Explosive Potential | Organic azides can be sensitive to heat, light, shock, and pressure, leading to violent decomposition.[3][4] The stability of organic azides is often assessed by the carbon-to-nitrogen (C/N) ratio.[4] For this compound, the C/N ratio is 6/3 = 2. Azides with a C/N ratio of less than 3 should be handled with extreme caution as they are potentially explosive.[2] | Work in a fume hood with a blast shield.[2] Avoid heating, grinding, or subjecting the material to shock. Store away from light.[3] |

| Toxicity | Azides are known to be highly toxic, with effects similar to cyanide.[3] The primary route of toxicity is through the inhibition of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, leading to cellular hypoxia.[6] Sodium azide, a related inorganic azide, is fatal if inhaled, absorbed through the skin, or swallowed.[2] Target organs include the central nervous system, cardiovascular system, and kidneys.[2] | Avoid ingestion, inhalation, and skin contact.[7] Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE). |

| Reactivity | Azides can react violently with various substances. Incompatible materials include strong oxidizing agents, strong acids, and heavy metals.[3] Contact with acids can form the highly toxic and explosive hydrazoic acid.[4] Reaction with heavy metals (e.g., copper, lead) can form shock-sensitive metal azides.[2][3] Chlorinated solvents should be avoided as they can form explosive di- and tri-azidomethanes.[3] | Use non-metal spatulas (e.g., plastic or ceramic).[2] Store away from incompatible materials. Do not use chlorinated solvents.[3] |

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye Protection: Safety glasses or splash goggles must be worn.[2]

-

Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile gloves) must be worn. For handling high concentrations or for prolonged periods, wearing double gloves or specialized gloves like SilverShield® is recommended.[2]

-

Skin and Body Protection: A lab coat should be worn.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a respirator may be necessary.

Safe Handling Workflow

The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

Spill and Emergency Procedures

-

Spill: In case of a spill, evacuate the area. Avoid breathing vapors. For small spills, absorb with an inert material and place in a sealed container for disposal. Do not use combustible materials for absorption.

-

Fire: Use a dry chemical, carbon dioxide, or foam fire extinguisher. Avoid using water jets.

-

First Aid:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

-

Eye Contact: Rinse out with plenty of water. Remove contact lenses. Consult a physician.

-

Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.

-

Toxicological Information and Signaling Pathways

The toxicity of azides is primarily attributed to their ability to inhibit cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[6] This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in oxidative stress.[6]

Caption: Postulated toxicological pathway of azides.

Risk Assessment and Control Measures

A thorough risk assessment should be conducted before working with this compound. The following diagram illustrates the relationship between hazard identification, risk assessment, and the implementation of control measures.

Caption: Risk assessment and control for this compound.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are between 2-8°C or -20°C.[1] Protect from heat and light.[3]

-

Disposal: All waste containing this compound must be treated as hazardous waste.[2] Collect in a dedicated, labeled waste container. Do not mix with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[4] Do not pour down the drain, as it can react with lead or copper in plumbing to form explosive metal azides.[2] Consult your institution's environmental health and safety department for proper disposal procedures.

Conclusion

This compound is a valuable research tool, but its handling requires a thorough understanding of the potential hazards associated with organic azides. By implementing stringent safety protocols, utilizing appropriate personal protective equipment, and adhering to the handling and disposal guidelines outlined in this document, researchers can minimize the risks and work safely with this compound. Always prioritize safety and consult with your institution's safety professionals before beginning any new experimental work with this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. chemistry.unm.edu [chemistry.unm.edu]

- 3. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. chemscene.com [chemscene.com]

- 6. Sodium azide poisoning: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

A Deep Dive into Azide-Alkyne Cycloaddition: A Technical Guide to Copper-Catalyzed vs. Strain-Promoted Reactions with Azido-C6-OH

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules with precision and efficiency is a cornerstone of modern chemical biology and drug development. Among the most powerful tools in the chemist's arsenal are the azide-alkyne cycloaddition reactions, lauded for their reliability and bioorthogonality. This technical guide provides an in-depth exploration of two prominent modalities of this "click chemistry": the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), with a specific focus on their application with 6-azidohexan-1-ol (Azido-C6-OH). This versatile linker, featuring a terminal azide and a hydroxyl group, is a valuable building block in the synthesis of more complex chemical structures for various applications, including bioconjugation and the development of antibody-drug conjugates (ADCs) and PROTACs.

Core Principles: A Tale of Two Catalysts (or Lack Thereof)

At the heart of both CuAAC and SPAAC lies the Huisgen 1,3-dipolar cycloaddition, a reaction that forms a stable triazole ring from an azide and an alkyne.[1] However, their fundamental activation mechanisms diverge significantly, leading to distinct advantages and disadvantages.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Classic" Click Reaction

The CuAAC reaction, often referred to as the quintessential "click" reaction, utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[2] The copper catalyst activates the terminal alkyne, leading to a highly efficient and regioselective reaction that exclusively produces the 1,4-disubstituted triazole isomer.[3][4] This high degree of control and the reaction's typically rapid kinetics make it a favored method for in vitro applications.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Catalyst-Free Alternative

In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne, which readily reacts with an azide to release ring strain.[2][6] This reaction is driven by the high internal energy of the cyclooctyne, eliminating the need for a cytotoxic copper catalyst.[2] This inherent biocompatibility makes SPAAC the preferred method for in vivo and live-cell labeling applications.[6]

Quantitative Comparison: CuAAC vs. SPAAC with this compound

The choice between CuAAC and SPAAC hinges on a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison for reactions involving this compound or structurally similar small azides.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. |

| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹). Rate is less affected by the steric bulk of the azide. | Slower than CuAAC, highly dependent on the cyclooctyne and azide structure. Significantly slower with sterically demanding cyclooctynes. |

| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst. Requires ligands to mitigate toxicity. | Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications. |

| Functional Group Tolerance | Generally good, but some functional groups can be sensitive to the copper catalyst or the reducing agents used. | Excellent, as the reaction is bioorthogonal and proceeds under mild conditions without a catalyst. |

| Side Reactions | Potential for oxidative homocoupling of alkynes (Glaser coupling) and other copper-mediated side reactions. | Can have side reactions with thiols. Sterically demanding cyclooctynes can be prone to instability.[5] |

| Cost & Accessibility | Terminal alkynes and copper catalysts are generally inexpensive and readily available. | Strained cyclooctynes (e.g., DBCO, BCN) are typically more expensive and complex to synthesize. |

| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[3] | Not regioselective, yielding a mixture of regioisomers.[2] |

Table 1: General Comparison of CuAAC and SPAAC Reactions.

| Parameter | CuAAC with this compound & Terminal Alkyne | SPAAC with this compound & Cyclooctyne (e.g., DBCO) |

| Typical Reaction Time | Minutes to a few hours | Several hours to days |

| Typical Yield | >95% (under optimized conditions) | >90% (can be quantitative with sufficient time/excess reagent) |

| Second-Order Rate Constant (k₂) | High (e.g., ~10¹ - 10² M⁻¹s⁻¹) | Moderate (e.g., ~10⁻¹ - 1 M⁻¹s⁻¹) |

| Required Reagent Concentration | Can be performed at low micromolar concentrations. | Typically requires higher concentrations than CuAAC for reasonable reaction times. |

| Temperature | Room temperature | Room temperature |

| pH Range | 4-12[7] | Physiological pH (typically 6.5-8.5) |

Table 2: Comparative Reaction Parameters for this compound. (Note: Specific kinetic data for this compound is limited; values are estimated based on reactions with structurally similar small molecule azides).

Experimental Protocols

Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for CuAAC and SPAAC reactions with this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol outlines a general procedure for the CuAAC reaction between this compound and a terminal alkyne-functionalized molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Degassed solvents (e.g., water, DMSO, or a mixture)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of this compound in the same solvent.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the copper-chelating ligand (e.g., 50 mM THPTA in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-functionalized molecule to the reaction buffer.

-

Add this compound to the reaction mixture (typically a slight excess, e.g., 1.2 equivalents).

-

Add the ligand solution to the mixture.

-

Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-500 µM. The ligand to copper ratio is often kept at 5:1 to stabilize the catalyst and protect biomolecules.

-

-

Initiation and Incubation:

-

To initiate the reaction, add the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or TLC.

-

-

Purification:

-

Upon completion, the product can be purified using standard techniques such as column chromatography, HPLC, or precipitation.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound

This protocol provides a general procedure for the SPAAC reaction between this compound and a strained cyclooctyne-functionalized molecule (e.g., containing DBCO or BCN).

Materials:

-

This compound

-

Cyclooctyne-functionalized molecule (e.g., DBCO-PEG-NHS ester)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Solvent (e.g., DMSO, if needed for solubility)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the cyclooctyne-functionalized molecule in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of this compound in the same solvent.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the cyclooctyne-functionalized molecule to the reaction buffer.

-

Add this compound to the reaction mixture. The stoichiometry can be varied, but often a slight excess of one reagent is used to drive the reaction to completion.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight, depending on the specific cyclooctyne and the concentrations of the reactants. The progress can be monitored by LC-MS or other suitable analytical techniques.

-

-

Purification:

-

Once the reaction is complete, the desired conjugate can be purified using methods such as size-exclusion chromatography, dialysis (for macromolecules), or HPLC.

-

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: General experimental workflow for CuAAC and SPAAC reactions.

Conclusion and Recommendations

The choice between CuAAC and SPAAC for reactions involving this compound is a critical decision that depends on the specific application.

-

For in vitro applications , such as the synthesis of compound libraries, bioconjugation in cell lysates, or materials science, where reaction speed and high yields are paramount, CuAAC is generally the superior choice . The use of a well-ligated copper catalyst can minimize potential side reactions and toxicity.[5]

-

For in vivo studies, live-cell imaging, and the development of therapeutics where biocompatibility is non-negotiable, SPAAC is the undeniable frontrunner . The absence of a cytotoxic copper catalyst ensures that the biological system remains unperturbed.[6]

Researchers and drug development professionals must carefully weigh the kinetic advantages of CuAAC against the superior biocompatibility of SPAAC to select the optimal ligation strategy for their specific needs. This guide provides the foundational knowledge and practical protocols to effectively utilize both of these powerful click chemistry reactions with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Click Chemistry [organic-chemistry.org]

Physical and chemical properties of 6-azido-1-hexanol

An In-depth Technical Guide to 6-Azido-1-hexanol for Researchers and Drug Development Professionals

Introduction

6-Azido-1-hexanol is a bifunctional organic compound featuring a terminal azide group (-N3) and a primary alcohol (-OH) on a six-carbon aliphatic chain.[1] This unique structure makes it a valuable linker molecule in the fields of chemical biology, drug discovery, and materials science. The azide group serves as a versatile handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the hydroxyl group allows for further derivatization or attachment to various substrates.[1] This guide provides a comprehensive overview of the physical and chemical properties of 6-azido-1-hexanol, detailed experimental protocols for its use, and visualizations of relevant chemical pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 6-azido-1-hexanol are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | 6-azidohexan-1-ol | [2][3] |

| CAS Number | 146292-90-2 | [2][4][5] |

| Molecular Formula | C₆H₁₃N₃O | [2][3][4][5][6] |

| Molecular Weight | 143.19 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [6][7] |

| Density | ~1 g/cm³ | [4][8] |

| Melting Point | -60°C | [4] |

| Boiling Point | 29°C | [4] |

| Solubility | Soluble in polar solvents. | [1] |

| Topological Polar Surface Area | 34.6 Ų | [3] |

| XLogP3-AA | 1.9 | [3] |

| Storage Temperature | 2°C to 8°C | [4][8] |

Chemical Reactivity and Applications

The utility of 6-azido-1-hexanol stems from its two reactive functional groups.

-

Azide Group : The primary role of the azide group is to participate in cycloaddition reactions. It is a key component in "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate minimal byproducts.[9] The most prominent of these is the Huisgen 1,3-dipolar cycloaddition, specifically the Copper(I)-catalyzed variant (CuAAC), which reacts with terminal alkynes to form a stable 1,4-disubstituted 1,2,3-triazole ring.[9][10][] This reaction is bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes.[12]

-

Hydroxyl Group : The primary alcohol can be used for further chemical modifications. For instance, it can be oxidized to an aldehyde or carboxylic acid, or it can be converted into an ester or ether, allowing it to be tethered to other molecules or surfaces.

This dual functionality makes 6-azido-1-hexanol a versatile linker for applications such as:

-

Bioconjugation : Linking biomolecules like proteins, peptides, or nucleic acids to other molecules, including fluorescent dyes, drugs, or solid supports.[12]

-

Drug Development : Synthesizing complex molecules and potential therapeutics, such as novel dendrimers for drug delivery.[13]

-

Materials Science : Modifying surfaces and synthesizing polymers with specific functionalities.[13]

Experimental Protocols

Below are representative protocols for the synthesis of 6-azido-1-hexanol and its subsequent use in a typical bioconjugation reaction.

Protocol 1: Synthesis of 6-Azido-1-hexanol from 6-Bromo-1-hexanol

This protocol describes the nucleophilic substitution of the bromide in 6-bromo-1-hexanol with an azide ion.

Materials:

-

6-Bromo-1-hexanol

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 6-bromo-1-hexanol in anhydrous DMF.

-

Add an excess (typically 1.5 to 3 equivalents) of sodium azide to the solution.

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with diethyl ether.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield crude 6-azido-1-hexanol.

-

The product can be further purified by column chromatography if necessary.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating 6-azido-1-hexanol to an alkyne-modified molecule (e.g., a protein or a fluorescent probe).

Materials:

-

6-Azido-1-hexanol

-

Alkyne-modified molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7-8)

-

DMSO (if needed to dissolve starting materials)

Procedure:

-

Prepare a stock solution of the alkyne-modified molecule in an appropriate buffer.

-

Prepare a stock solution of 6-azido-1-hexanol in DMSO or the reaction buffer.

-

Prepare fresh stock solutions: 50 mM CuSO₄ in water and 500 mM sodium ascorbate in water.

-

In a microcentrifuge tube, combine the alkyne-modified molecule and a molar excess (typically 5-10 equivalents) of 6-azido-1-hexanol.

-

Add the Cu(I)-stabilizing ligand (e.g., THPTA) to a final concentration of 1-5 mM.

-

Initiate the reaction by adding CuSO₄ to a final concentration of 0.5-1 mM, followed by sodium ascorbate to a final concentration of 5-10 mM. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

-

Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be performed with gentle shaking.

-

Once the reaction is complete, the resulting conjugate can be purified from excess reagents using methods like size-exclusion chromatography, dialysis, or precipitation.

Visualizations

The following diagrams illustrate the key chemical transformations involving 6-azido-1-hexanol.

Caption: Synthesis of 6-azido-1-hexanol and its subsequent use in a CuAAC reaction.

Caption: General schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

- 1. CAS 146292-90-2: 1-Hexanol, 6-azido- | CymitQuimica [cymitquimica.com]

- 2. 6-Azido-1-hexanol 95% | CAS: 146292-90-2 | AChemBlock [achemblock.com]

- 3. 6-Azidohexan-1-ol | C6H13N3O | CID 11051778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Page loading... [guidechem.com]

- 6. 1-Hexanol, 6-azido- | CymitQuimica [cymitquimica.com]

- 7. 6-Azidohexan-1-ol | CymitQuimica [cymitquimica.com]

- 8. 6-Azido-hexan-1-ol, 100 mg, CAS No. 146292-90-2 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - België [carlroth.com]

- 9. Click Chemistry [organic-chemistry.org]

- 10. Click chemistry - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Cas 146292-90-2,6-azido-1-Hexanol | lookchem [lookchem.com]

An In-depth Technical Guide to Azido-C6-OH for Bioconjugation and Drug Development

This guide provides comprehensive technical information on Azido-C6-OH (6-azido-1-hexanol), a bifunctional linker widely utilized by researchers, scientists, and drug development professionals. It serves as a crucial building block in the synthesis of complex biomolecules, most notably in the construction of Antibody-Drug Conjugates (ADCs).

Core Properties of this compound

This compound is a linear C6 hydrocarbon chain functionalized with a terminal azide (-N₃) group and a terminal hydroxyl (-OH) group. The azide group serves as a reactive handle for "click chemistry," a set of highly efficient and specific bioorthogonal reactions. The hydroxyl group can be further modified or used as a point of attachment. Its key physicochemical and computational properties are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₆H₁₃N₃O | [1][2][3][4][5][6][7] |

| Molecular Weight | 143.19 g/mol | [1][2][3][4][5][8][9] |

| Appearance | Colorless to light yellow liquid | [5][10] |

| CAS Number | 146292-90-2 | [1][4][5][7][8][10] |

| Synonyms | 6-Azido-1-hexanol, 6-azidohexan-1-ol | [7][9][10] |

| Density | ~1 g/cm³ | [8] |

| Topological Polar Surface Area (TPSA) | 68.99 Ų | [4] |

| Storage Conditions | -20°C for long-term storage (up to 3 years) | [3][5] |

Applications in Bioconjugation and ADC Synthesis

The primary application of this compound is as a linker molecule in bioconjugation. It is particularly prominent in the field of Antibody-Drug Conjugates (ADCs), where it connects a monoclonal antibody to a cytotoxic payload.[2][3] The azide group's ability to undergo highly specific click chemistry reactions allows for the precise and stable attachment of drug molecules to antibodies.

There are two main types of click chemistry reactions in which this compound participates:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring between an azide (from this compound) and a terminal alkyne. The reaction is catalyzed by a copper(I) source.[2][10]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant where the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form a stable triazole linkage.[2] This method is particularly advantageous for biological applications as it avoids the potential cytotoxicity of a copper catalyst.[5]

General Experimental Workflow for ADC Synthesis

The synthesis of an ADC using an azide linker like this compound typically follows a multi-step process. The following diagram illustrates a general workflow.

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Experimental Protocols

The following are detailed, generalized protocols for the use of this compound in bioconjugation reactions. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized molecule (prepared using this compound) to an alkyne-containing biomolecule.

Materials and Reagents:

-

Alkyne-functionalized biomolecule (e.g., protein, oligonucleotide)

-

Azide-functionalized payload (synthesized using this compound)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Degassing equipment (e.g., nitrogen or argon gas)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the alkyne-modified biomolecule and the azide-functionalized payload in the reaction buffer to the desired concentrations.

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.

-

Prepare a 10-100 mM stock solution of the copper-chelating ligand (THPTA or TBTA) in a suitable solvent (water for THPTA, DMSO for TBTA).[2]

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-functionalized biomolecule and the azide-functionalized payload. A slight molar excess (1.1 to 1.5 equivalents) of the azide component is often used.[2]

-

Add the THPTA or TBTA ligand solution to the reaction mixture.

-

Degas the mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[4]

-

-

Initiation of the Reaction:

-

Incubation and Monitoring:

-

Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction can also be performed at 4°C overnight.

-

Monitor the reaction progress using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

-

-

Purification:

-

Once the reaction is complete, purify the resulting conjugate using size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove excess reagents and byproducts.

-

Diagram of the CuAAC Reaction Pathway

Caption: Simplified pathway of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of an azide-functionalized molecule to a biomolecule modified with a strained alkyne (e.g., DBCO or BCN).

Materials and Reagents:

-

Biomolecule functionalized with a strained alkyne (e.g., DBCO-protein)

-

Azide-functionalized payload (synthesized using this compound)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Preparation of Reactants:

-

Dissolve the DBCO- or BCN-functionalized biomolecule in the reaction buffer to the desired concentration.

-

Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO) and then add it to the reaction buffer containing the biomolecule.

-

-

Reaction Setup:

-

Combine the strained alkyne-biomolecule and the azide-payload in a reaction vessel. A molar excess of the azide component (typically 3-10 equivalents) is recommended.

-

-

Incubation and Monitoring:

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific strained alkyne.[12]

-

Monitor the conjugation progress by analytical methods such as SDS-PAGE, mass spectrometry, or HPLC.

-

-

Purification:

-

After the reaction is complete, purify the conjugate using an appropriate method like size-exclusion chromatography to remove unreacted payload and other small molecules.

-

Diagram of the SPAAC Reaction Pathway

Caption: Simplified pathway of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

This technical guide provides a foundational understanding and practical protocols for the use of this compound in advanced bioconjugation applications. For specific applications, further optimization of the described methodologies is encouraged to achieve the desired outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. broadpharm.com [broadpharm.com]

- 6. confluore.com.cn [confluore.com.cn]

- 7. researchgate.net [researchgate.net]

- 8. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Click Chemistry [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. glenresearch.com [glenresearch.com]

Methodological & Application

Application Notes and Protocols for Azido-C6-OH in Antibody-Drug Conjugate (ADC) Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs.[1][2] A critical component of an ADC is the linker, which covalently attaches the drug payload to the antibody.[3] The linker's properties influence the ADC's stability, pharmacokinetics, and mechanism of drug release.[4]

Azido-C6-OH (6-azidohexan-1-ol) is a versatile linker used in the synthesis of ADCs.[5] It is a bifunctional molecule featuring a terminal azide group and a terminal hydroxyl group. The azide group enables highly efficient and bioorthogonal "click chemistry" reactions for conjugation to an alkyne-modified molecule.[] This methodology, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is noted for its high yield, specificity, and mild reaction conditions, making it ideal for complex biological molecules like antibodies.[][7] The hydroxyl group provides a handle for attachment to the cytotoxic payload, typically through esterification or etherification, prior to antibody conjugation.

These application notes provide a detailed protocol for the use of this compound in the synthesis and characterization of a site-specific ADC.

Physicochemical Properties of this compound

The fundamental properties of the this compound linker are summarized below.

| Property | Value | Reference |

| Chemical Name | 6-azidohexan-1-ol | [8] |

| Molecular Formula | C₆H₁₃N₃O | [8] |

| Molecular Weight | 143.19 g/mol | [8] |

| CAS Number | 146292-90-2 | [8] |

| Appearance | Colorless to light yellow liquid | [5] |

| Key Functional Groups | Azide (-N₃), Hydroxyl (-OH) | |

| Reactivity | Azide participates in CuAAC and SPAAC reactions. | [9] |

Principle of ADC Synthesis via Click Chemistry

The synthesis of an ADC using this compound generally follows a two-stage process. First, the cytotoxic payload is functionalized with the this compound linker. Second, the resulting azide-containing payload is conjugated to an antibody that has been engineered to possess an alkyne-containing moiety, such as a non-natural amino acid. The conjugation is achieved via the CuAAC reaction, which forms a stable triazole ring, covalently linking the payload to the antibody.[7]

Experimental Protocols

Protocol 1: Functionalization of a Carboxylic Acid-Containing Payload with this compound

This protocol describes the esterification of a cytotoxic payload containing a carboxylic acid with the hydroxyl group of this compound.

Materials:

-

Carboxylic acid-containing payload (e.g., a derivative of MMAE)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Reverse-phase HPLC for purification

Methodology:

-

Dissolve the carboxylic acid-containing payload (1 equivalent) in anhydrous DCM.

-

Add this compound (1.5 equivalents) and DMAP (0.1 equivalents) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add DCC (1.2 equivalents) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting azide-functionalized payload (Azido-C6-Payload) by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product as a solid. Confirm identity and purity via LC-MS and NMR.

Protocol 2: Conjugation of Azide-Payload to an Alkyne-Modified Antibody (CuAAC)

This protocol outlines the site-specific conjugation of the Azido-C6-Payload to an antibody engineered to contain an alkyne-bearing unnatural amino acid.[10]

Materials:

-

Alkyne-modified antibody (e.g., 5-10 mg/mL in PBS)

-

Azido-C6-Payload (from Protocol 1, dissolved in DMSO to 10-20 mM)

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in water)

-

Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 200 mM in water)

-

Reducing Agent: Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

50 mM EDTA solution to quench the reaction

Methodology:

-

In a reaction vessel, add the alkyne-modified antibody solution.

-

Add the Azido-C6-Payload stock solution to the antibody to achieve a 5- to 10-fold molar excess of the payload.[10] Mix gently.

-

Prepare the catalyst solution by premixing CuSO₄ and THPTA in a 1:2 molar ratio.[7] Let it stand for 2-3 minutes.

-

Add the CuSO₄/THPTA complex to the antibody-payload mixture to a final copper concentration of 100-200 µM.[10]

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.[10]

-

Incubate the reaction at room temperature for 2-4 hours, protected from light.[10]

-

Quench the reaction by adding EDTA to a final concentration of 5 mM to chelate the copper catalyst.[10]

Protocol 3: ADC Purification

Purification is essential to remove unreacted payload, catalyst, and other small molecules from the final ADC product.[10]

Materials:

-

Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200)

-

Chromatography system (e.g., FPLC or HPLC)

-

Formulation buffer (e.g., PBS, pH 7.4)

Methodology:

-

Equilibrate the SEC column with at least two column volumes of the desired formulation buffer.

-

Load the quenched reaction mixture (crude ADC) onto the SEC column.

-

Elute the ADC with the formulation buffer at a pre-determined flow rate.

-

Monitor the elution profile using UV absorbance at 280 nm. The ADC, being a high molecular weight species, will elute first.

-

Collect the fractions corresponding to the main protein peak.

-

Pool the ADC-containing fractions.

-

Determine the protein concentration of the purified ADC using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 280 nm.

ADC Characterization and Data Presentation

Thorough characterization is critical to ensure the quality and consistency of the synthesized ADC.[11] Key parameters include the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is the average number of drug molecules conjugated to one antibody and is a critical quality attribute.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for determining the DAR and the distribution of different drug-loaded species (D0, D1, D2, etc.). The ADC is typically deglycosylated and may be reduced to separate light and heavy chains prior to analysis to reduce complexity.[12]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity, species with different numbers of drugs can be resolved.[13] The weighted average DAR is calculated from the peak areas of the different species.[]

-

UV-Vis Spectrophotometry: This method can be used if the drug and antibody have distinct absorbance maxima.[15] By measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug), the concentrations of both components can be determined and the DAR calculated.[]

Purity and Aggregation Analysis

-

Size Exclusion Chromatography (SEC-HPLC): This is the standard method to assess the purity of the ADC and quantify the presence of high molecular weight species (aggregates) or fragments.[16]

Hypothetical Characterization Data

The following table summarizes hypothetical quantitative data for an ADC synthesized using the protocols described above.

| Parameter | Method | Result |

| Average DAR | LC-MS | 3.9 |

| Drug Distribution | LC-MS | D0: 2%, D2: 15%, D4: 83% |

| Purity (Monomer %) | SEC-HPLC | 98.5% |

| Aggregation % | SEC-HPLC | 1.5% |

| Concentration | UV-Vis (A280) | 5.2 mg/mL |

Mechanism of Action

The therapeutic action of an ADC begins with its selective binding to a target antigen on the surface of a cancer cell.

Following binding, the ADC-antigen complex is internalized by the cell, typically via endocytosis.[3] The complex is then trafficked to intracellular compartments, such as lysosomes, where the linker may be cleaved by enzymes or changes in pH, releasing the potent cytotoxic payload.[3] The released drug can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately apoptosis.[1]

References

- 1. Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]